Trk-IN-16 Potency: A Critical Data Gap Precludes Direct Comparison
A quantitative assessment of Trk-IN-16's differentiation cannot be performed. No peer-reviewed study or patent document containing IC50 values for Trk-IN-16 against TRK isoforms or a broader kinase panel was identified. This contrasts sharply with known inhibitors like larotrectinib (TrkA IC50: 23.5 nM) and entrectinib (TrkA IC50: 0.30 nM) [1]. The procurement value of Trk-IN-16 is thus significantly limited by this fundamental data gap.
| Evidence Dimension | In vitro potency against wild-type TRKA |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Larotrectinib (23.5 ± 8.6 nM); Entrectinib (0.30 ± 0.10 nM) [1] |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay (comparator data) |
Why This Matters
Without potency data, the compound's utility as a TRK inhibitor cannot be benchmarked against existing tools, making it unsuitable for studies requiring a defined level of target engagement.
- [1] Table 1. IC50 values of first- and second-generation TRK inhibitors against wild-type and mutant TRKs. PMC9762329. View Source
